molecular formula C24H38O4 B3278009 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid CAS No. 67008-26-8

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid

Cat. No. B3278009
CAS RN: 67008-26-8
M. Wt: 390.6 g/mol
InChI Key: DXOCDBGWDZAYRQ-QCXZXCEPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid is a monohydroxy-5β-cholanic acid that is (5β)-cholan-24-oic acid substituted by β-hydroxy and oxo groups at positions 3 and 7 respectively . It has a molecular formula of C24H38O4 . The average mass is 390.556 Da and the monoisotopic mass is 390.277008 Da .


Synthesis Analysis

3alpha-Hydroxy-7-oxo-5beta-cholanic Acid is an intermediate in organic synthesis and pharmaceutical research and development . It can be synthesized from deoxycholic acid through sodium hypochlorite oxidation . The reaction temperature is controlled at -15°C, acetic acid is used to adjust the acidity, and methanol is used as the solvent .


Molecular Structure Analysis

The molecular structure of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid is defined by its formula C24H38O4 . It has 9 defined stereocentres .


Chemical Reactions Analysis

3alpha-Hydroxy-7-oxo-5beta-cholanic Acid can be used to synthesize the choleretic drug Obeticholic acid . Obeticholic acid can inhibit cholic acid synthesis .


Physical And Chemical Properties Analysis

The net charge of 3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid is 0 . The average mass is 390.55610 and the monoisotopic mass is 390.27701 .

Scientific Research Applications

  • Supramolecular Architectures and Hydrogen Bond Networks :The crystal structures of oxo-cholic acids, including compounds related to 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid, have been analyzed, revealing diverse supramolecular architectures. These structures are dominated by networks of cooperative hydrogen bonds forming various packing motifs, which are often supported by weaker C-H...O interactions. Such studies are crucial in understanding the molecular interactions and conformations of these compounds (Bertolasi et al., 2005).

  • Electrochemical Oxidation Processes :Research on the anodic electrochemical oxidation of cholic acid, closely related to 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid, demonstrates the regioselectivity of the oxidation process. Different anodes afford various oxidation products, indicating potential for selective synthesis of specific derivatives. This research is significant for understanding and controlling the electrochemical transformations of bile acids (Medici et al., 2001).

  • Prediction of Hydrogen Bond Networks :Studies on the crystal structures of various cholic acid derivatives, including those related to 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid, have enabled successful predictions of hydrogen bond networks. This research provides insights into the molecular arrangements and potential interactions within the crystal structures of these compounds (Jover et al., 2004).

  • Synthesis and Chemical Properties :Chemical synthesis research has been conducted on various derivatives of cholic acids, including 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid. These studies focus on understanding the chemical properties and reactions of these compounds, which are essential for their potential applications in pharmaceuticals and other fields (Nahar & Turner, 2003).

  • Biotransformation Studies :The biotransformation of lithocholic acid, which is structurally related to 3β-Hydroxy-7-oxo-5β-cholan-24-oic Acid, has been studied in human hepatic microsomes. Understanding the metabolic pathways and enzymes involved in the transformation of these bile acids is crucial for assessing their potential toxicity and therapeutic applications (Deo & Bandiera, 2009).

Mechanism of Action

7-Ketolithocholic acid (3α-Hydroxy-7-oxo-5β-cholanic acid) is a type of bile acid that can be absorbed and inhibit the production of endogenous bile acids and the secretion of bile cholesterol .

Future Directions

3alpha-Hydroxy-7-oxo-5beta-cholanic Acid can be used to synthesize the choleretic drug Obeticholic acid . Obeticholic acid is commonly used to treat primary biliary cirrhosis and nonalcoholic fatty liver disease . This suggests potential future directions in the treatment of these diseases.

properties

IUPAC Name

(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOCDBGWDZAYRQ-QCXZXCEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@@H](C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid
Reactant of Route 2
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid
Reactant of Route 3
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid
Reactant of Route 4
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid
Reactant of Route 5
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid
Reactant of Route 6
3beta-Hydroxy-7-oxo-5beta-cholan-24-oic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.